molecular formula C23H24N2O6 B3476422 Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate

Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate

Cat. No.: B3476422
M. Wt: 424.4 g/mol
InChI Key: HQSBZJPFTUFYRI-UHFFFAOYSA-N
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Description

Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dimethoxyanilino group and two diethyl ester groups at positions 3 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with quinoline-3,6-dicarboxylic acid under acidic conditions to form the anilino derivative. This intermediate is then esterified using diethyl sulfate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline-3,6-dicarboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline-3,6-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original ester groups.

    Substitution: Substituted anilino derivatives.

Scientific Research Applications

Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to altered cellular processes. The quinoline core is known to intercalate with DNA, disrupting replication and transcription, which is a key factor in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl quinoline-2,4-dicarboxylate
  • Diethyl 2-styrylquinoline-3,4-dicarboxylate
  • Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate is unique due to the presence of the 2,4-dimethoxyanilino group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-5-30-22(26)14-7-9-18-16(11-14)21(17(13-24-18)23(27)31-6-2)25-19-10-8-15(28-3)12-20(19)29-4/h7-13H,5-6H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBZJPFTUFYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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